

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine

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Compound of Interest

Compound Name: *Hydrazine, 1,2-dibenzoyl-1-benzyl-*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-dibenzoyl-1-benzylhydrazine ($C_{21}H_{18}N_2O_2$). Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for structural elucidation in various research and development settings.

Molecular Structure and Properties

- IUPAC Name: N'-benzoyl-N'-benzylbenzohydrazide
- Molecular Formula: $C_{21}H_{18}N_2O_2$
- Molecular Weight: 330.14 g/mol [1]
- CAS Number: 24664-22-0[1]

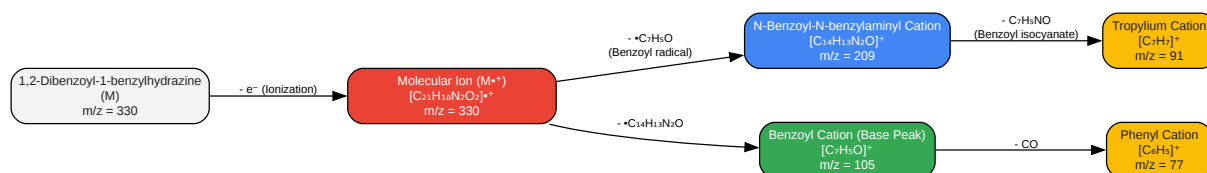
Proposed Electron Ionization Fragmentation Pathway

Under electron ionization (EI) conditions, 1,2-dibenzoyl-1-benzylhydrazine undergoes a series of characteristic fragmentation reactions. The high energy of electron impact typically leads to the formation of a molecular ion ($M^{\bullet+}$) at m/z 330, which may be of low abundance or not observed at all due to its instability. The subsequent fragmentation is dominated by cleavages of the weakest bonds, primarily the N-N and N-C bonds, leading to the formation of highly stable resonance-stabilized cations.

The fragmentation cascade can be summarized as follows:

- **Formation of the Benzoyl Cation (m/z 105):** The most prominent fragmentation pathway involves the cleavage of the N-N bond. This results in the formation of the benzoyl cation ($[C_6H_5CO]^+$) at m/z 105, which is typically the base peak in the spectrum.^[1] This ion is highly stabilized by the carbonyl group.
- **Formation of the Phenyl Cation (m/z 77):** The benzoyl cation (m/z 105) can undergo a subsequent loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for carbonyl-containing ions. This process yields the phenyl cation ($[C_6H_5]^+$) at m/z 77.
- **Formation of the N-Benzoyl-N-benzylaminyl Radical Cation (m/z 209):** Cleavage of the N-N bond can also proceed to form the N-benzoyl-N-benzylaminyl radical cation at m/z 209. This is another major fragment observed in the mass spectrum of the parent compound.^[1]
- **Formation of the Tropylium Cation (m/z 91):** The N-benzoyl-N-benzylaminyl radical cation (m/z 209) can undergo further fragmentation through the loss of a benzoyl radical. The resulting benzyl cation ($[C_7H_7]^+$) readily rearranges to the highly stable tropylium cation, also observed at m/z 91.

The following diagram illustrates the proposed primary fragmentation pathways for 1,2-dibenzoyl-1-benzylhydrazine under electron ionization.



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Caption: Proposed EI fragmentation pathway of 1,2-dibenzoyl-1-benzylhydrazine.

Summary of Mass Spectral Data

The quantitative data available from the NIST Mass Spectrometry Data Center for the GC-MS analysis of 1,2-dibenzoyl-1-benzylhydrazine is summarized below.[1]

| m/z | Proposed Ion Structure | Relative Abundance |
|-----|--|--------------------|
| 330 | [C ₂₁ H ₁₈ N ₂ O ₂] ^{•+} (Molecular Ion) | Low / Not Observed |
| 209 | [C ₁₄ H ₁₃ N ₂ O] ⁺ | High |
| 105 | [C ₇ H ₅ O] ⁺ (Benzoyl Cation) | Base Peak (100%) |
| 91 | [C ₇ H ₇] ⁺ (Tropylium Cation) | Moderate |
| 77 | [C ₆ H ₅] ⁺ (Phenyl Cation) | High |

Experimental Protocol: GC-MS Analysis

The following provides a representative experimental protocol for the analysis of 1,2-dibenzoyl-1-benzylhydrazine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

- Accurately weigh 1 mg of 1,2-dibenzoyl-1-benzylhydrazine and dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
- Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

- GC System: Agilent 7890B GC or equivalent.
- Injector: Split/splitless injector, operated in splitless mode.
- Injection Volume: 1 µL.
- Injector Temperature: 280 °C.
- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 300 °C.
 - Final hold: Hold at 300 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

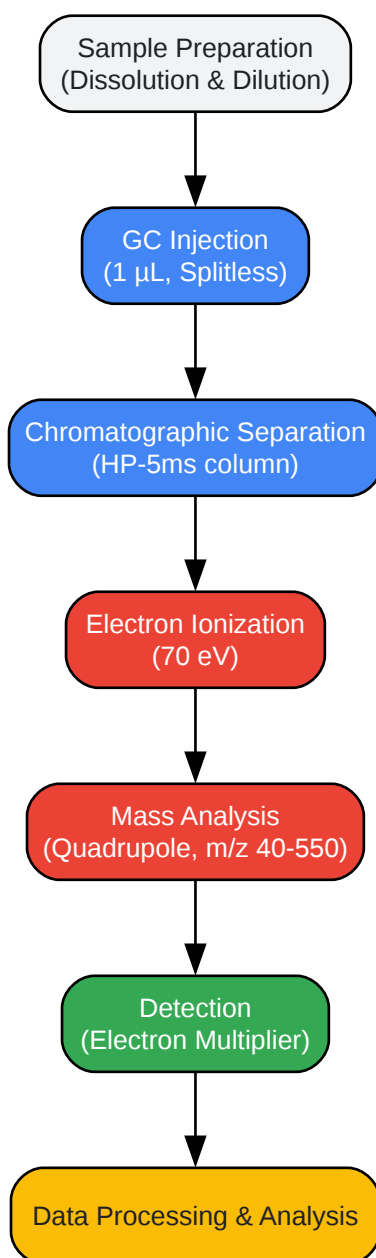
- MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-550.
- Solvent Delay: 3 minutes.

4. Data Analysis:

- Acquire the total ion chromatogram (TIC) and mass spectra.
- Identify the peak corresponding to 1,2-dibenzoyl-1-benzylhydrazine based on its retention time.
- Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the data presented in this guide and reference spectra from libraries such as NIST.

The following workflow diagram illustrates the GC-MS analysis process.



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Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of 1,2-dibenzoyl-1-benzylhydrazine is characterized by a clear and predictable fragmentation pattern. The dominant fragments at m/z 105, 77, and 209 are diagnostic for the benzoyl and N-benzoyl-N-benzyl moieties within the molecule. This detailed understanding of its fragmentation behavior, coupled with the provided experimental

protocol, serves as a valuable resource for the accurate identification and structural confirmation of this compound in a variety of scientific applications.

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References

- 1. Hydrazine, 1,2-dibenzoyl-1-benzyl- | C₂₁H₁₈N₂O₂ | CID 570093 - PubChem [pubchem.ncbi.nlm.nih.gov]
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